molecular formula C22H24BrFN4O3 B584746 Hydroxy Vandetanib CAS No. 910298-61-2

Hydroxy Vandetanib

Cat. No.: B584746
CAS No.: 910298-61-2
M. Wt: 491.361
InChI Key: DOKXHMPUAQBETB-UHFFFAOYSA-N
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Description

Hydroxy Vandetanib is a derivative of Vandetanib, a small-molecule inhibitor primarily used in the treatment of medullary thyroid cancer. Vandetanib inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, epidermal growth factor receptor, and rearranged during transfection tyrosine kinases . This compound retains these inhibitory properties while introducing a hydroxyl group, potentially enhancing its pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Vandetanib involves the hydroxylation of Vandetanib. The process typically starts with Vandetanib as the precursor. The hydroxylation can be achieved using various oxidizing agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Hydroxy Vandetanib undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hydroxy Vandetanib has a wide range of scientific research applications:

Mechanism of Action

Hydroxy Vandetanib exerts its effects by inhibiting multiple receptor tyrosine kinases. The hydroxyl group enhances its binding affinity to these receptors, leading to more effective inhibition of signaling pathways involved in tumor growth and angiogenesis. The primary molecular targets include vascular endothelial growth factor receptor, epidermal growth factor receptor, and rearranged during transfection tyrosine kinases .

Comparison with Similar Compounds

Uniqueness: Hydroxy Vandetanib is unique due to the presence of the hydroxyl group, which enhances its pharmacological properties. This modification potentially improves its efficacy and reduces side effects compared to its parent compound, Vandetanib .

Properties

IUPAC Name

[4-[[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxymethyl]piperidin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O3/c1-30-20-9-16-19(10-21(20)31-11-14-4-6-28(13-29)7-5-14)25-12-26-22(16)27-18-3-2-15(23)8-17(18)24/h2-3,8-10,12,14,29H,4-7,11,13H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKXHMPUAQBETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCN(CC4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857857
Record name [4-({[4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidin-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910298-61-2
Record name 4-[[[4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-1-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910298-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-({[4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidin-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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